N-[6-(MORPHOLINE-4-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]PYRIDINE-3-CARBOXAMIDE
Description
N-[6-(Morpholine-4-sulfonyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted at position 6 with a morpholine-4-sulfonyl group and at position 2 with a pyridine-3-carboxamide moiety. The benzothiazole scaffold is renowned for its pharmacological versatility, including kinase inhibition and antimicrobial activity. The morpholine sulfonyl group enhances aqueous solubility and may facilitate hydrogen bonding with biological targets, while the pyridine-3-carboxamide linker introduces conformational rigidity and hydrogen-bonding capacity, critical for molecular recognition in drug design.
Properties
IUPAC Name |
N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S2/c22-16(12-2-1-5-18-11-12)20-17-19-14-4-3-13(10-15(14)26-17)27(23,24)21-6-8-25-9-7-21/h1-5,10-11H,6-9H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDGUQYBCPJYDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(MORPHOLINE-4-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions can be employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[6-(MORPHOLINE-4-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a critical role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, N-[6-(MORPHOLINE-4-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]PYRIDINE-3-CARBOXAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological processes at the molecular level .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structural features may allow it to act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development .
Industry
In industrial applications, this compound is used in the development of new materials and catalysts. Its stability and reactivity make it suitable for various industrial processes, including polymerization and catalysis .
Mechanism of Action
The mechanism of action of N-[6-(MORPHOLINE-4-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing biological pathways. Detailed studies on its binding affinity and specificity are essential for understanding its full mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table compares the target compound with structurally related derivatives from published literature and patent
Key Observations
Core Structure Influence :
- Benzothiazole vs. Benzimidazole : The benzothiazole core (Target, Example 1) offers distinct electronic properties compared to benzimidazole derivatives () due to sulfur vs. nitrogen in the bicyclic system. This difference may alter binding affinities to biological targets like kinases or proteases .
- Pyridine Derivatives : Pyridine-3-carboxamide moieties (Target, ) provide planar geometry for π-π stacking and hydrogen bonding, whereas benzimidazoles () exhibit greater conformational flexibility .
Substituent Effects: Sulfonamide Groups: Morpholine-4-sulfonyl (Target, ) improves solubility compared to 4-methylpiperazinyl sulfonyl (), which may enhance membrane permeability due to increased basicity .
Synthetic and Pharmacological Notes: compounds achieved high synthetic yields (87–89%) and stability (decomposition >98°C), suggesting robust scalability . highlights pharmacological studies (e.g., Tables 1–5), though specific activities for benzothiazole derivatives remain undisclosed .
Biological Activity
N-[6-(Morpholine-4-sulfonyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neurodegenerative diseases. This article delves into its biological activity, synthesizing available research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a morpholine ring, a benzothiazole moiety, and a pyridine carboxamide. Its molecular formula is , indicating the presence of multiple functional groups that contribute to its biological properties.
Biological Activity Overview
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Antitumor Activity :
- Recent studies have highlighted the antitumor potential of similar compounds containing benzothiazole and morpholine structures. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including lung cancer cells (A549, HCC827, and NCI-H358) with IC50 values ranging from 0.85 μM to 6.75 μM in 2D assays .
- This compound is hypothesized to exhibit comparable activity due to structural similarities with known active compounds.
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Mechanism of Action :
- The compound is believed to interact with key cellular pathways involved in cancer proliferation and apoptosis. Morpholine derivatives have been reported to modulate enzyme activities related to tumor growth and metastasis . The specific interactions at the molecular level are still under investigation but may involve inhibition of kinases or other signaling molecules.
- Neuroprotective Effects :
Case Study 1: Antitumor Efficacy
A study evaluated the efficacy of morpholine-containing compounds against lung cancer cell lines. The results indicated that modifications in the morpholine structure significantly impacted the cytotoxicity profiles. For example, a derivative exhibited an IC50 value of 2.12 μM against A549 cells, demonstrating a strong antiproliferative effect .
Case Study 2: Neurodegenerative Disease Model
In a murine model for Alzheimer’s disease, a related morpholine compound was tested for its ability to reduce amyloid plaque formation. The results indicated that it could effectively inhibit the aggregation of amyloid-beta peptides, which are critical in Alzheimer's pathology . This suggests that similar compounds may hold therapeutic potential for cognitive decline prevention.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
